PHT-7.3

CNK1 Pleckstrin Homology Domain Surface Plasmon Resonance

Mutant KRAS research demands probes that discriminate oncogenic from wild-type signaling. PHT-7.3 selectively binds the CNK1 PH domain (Kd=4.7 μM), disrupting mutant KRAS membrane colocalization and downstream Raf/MEK/ERK, Rho, and RalA/B pathways. • 3.6-fold mutant vs. wild-type KRAS selectivity in NSCLC 3D spheroid assays; IC₅₀ as low as 0.3 μM • Validated in vivo: 200 mg/kg ip daily in A549 (G12S) & H441 (G12V) xenografts; cytostatic activity • 260-min plasma t₁/₂ supports once-daily dosing; compatible with erlotinib/trametinib combination studies (P<0.05) • Use PHT-7.0 or PHT-7.10 (Kd=10.9 & 15.2 μM) as negative controls for target engagement validation

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 1614225-93-2
Cat. No. B2579584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHT-7.3
CAS1614225-93-2
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5
InChIInChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3
InChIKeyAFPMVLVIYVAFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PHT-7.3: CNK1 PH Domain Inhibitor for Mutant KRAS


4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (CAS 1614225-93-2), also known as PHT-7.3, is a selective small-molecule inhibitor of the pleckstrin homology (PH) domain of connector enhancer of kinase suppressor of Ras 1 (CNK1) [1]. As a phthalazinone-thiazole hybrid, it disrupts the scaffolding function of CNK1, preventing plasma membrane colocalization with mutant KRAS and thereby blocking downstream Raf/MEK/ERK, Rho, and RalA/B signaling in mutant KRAS-driven cancer cells, with minimal effects on wild-type KRAS cells [1].

Pathway Context
CNK1 PH domain-selective scaffold inhibition for mutant KRAS-driven signaling studies
Model Fit
Mutant KRAS cell panel and 3D spheroid assay context; reported selectivity over wild-type KRAS cells
Research Use
Tool compound for scaffold protein mechanism dissection and combination pathway blockade research

Why Generic Inhibitors Cannot Replace PHT-7.3


While several scaffold proteins and accessory molecules are implicated in KRAS signaling—including KSR (targeted by APS-2-79), IQGAP1 (targeted by WW peptide), and SHP2 (targeted by SHP099)—none exhibit the same CNK1 PH domain-specific binding profile as PHT-7.3 [1]. General KRAS pathway inhibitors (e.g., MEK inhibitors like trametinib) lack mutational selectivity and affect wild-type KRAS signaling, confounding data interpretation in isogenic models. Furthermore, in-class phthalazinone-thiazole analogs such as PHT-7.0 and PHT-7.10 demonstrate significantly weaker CNK1 PH domain binding affinity (Kd = 10.9 μM and 15.2 μM, respectively) compared to PHT-7.3 (Kd = 4.7 μM), underscoring that subtle structural variations dramatically alter target engagement [2]. Substitution with uncharacterized analogs risks experimental failure due to off-target effects or insufficient potency.

Class mismatch: KSR, IQGAP1, or SHP2 inhibitors do not target the CNK1 PH domain and may not replicate this mechanism.
MEK inhibitor trametinib lacks mutant KRAS selectivity, confounding wild-type pathway readouts in isogenic models.
Structurally related analogs (PHT-7.0, PHT-7.10) exhibit weaker CNK1 binding; affinity differences may shift target engagement and cellular potency.

PHT-7.3 vs. Structural Analogs and KRAS Inhibitors


CNK1 PH Domain Binding Affinity Comparison

PHT-7.3 demonstrates the highest binding affinity for the CNK1 PH domain among three structurally related phthalazinone-thiazole analogs evaluated by surface plasmon resonance (SPR) spectroscopy [1]. The Kd of 4.7 μM for PHT-7.3 represents a 2.3-fold improvement over PHT-7.0 (Kd = 10.9 μM) and a 3.2-fold improvement over PHT-7.10 (Kd = 15.2 μM) [1].

CNK1 PH Domain Binding (SPR)
Head-to-head
PHT-7.3 Kd 4.7 μM vs PHT-7.0 10.9 μM, PHT-7.10 15.2 μM; 2.3- and 3.2-fold higher affinity
Ranked highest binding affinity among tested analogs; supports target engagement benchmarking.
SPR with purified CNK1 PH domain; requires cellular validation.
CNK1 Pleckstrin Homology Domain Surface Plasmon Resonance

Mutant KRAS-Selective 3D Growth Inhibition

In a panel of 17 non-small cell lung cancer (NSCLC) cell lines, PHT-7.3 exhibited pronounced selectivity for mutant KRAS cells over wild-type KRAS cells in 3D soft agarose growth assays [1]. The mean IC50 for 3D growth inhibition was 19 μM in mutant KRAS cells compared to 69 μM in wild-type KRAS cells, yielding a 3.6-fold selectivity window [1]. In contrast, the structurally related analog PHT-7.0 showed a narrower selectivity window with IC50 values of 20 μM (mutant) versus 67 μM (wild-type)—a 3.4-fold difference—while PHT-7.10 displayed IC50 values of 22 μM and 55 μM, respectively (2.5-fold difference) [1].

3D Growth Selectivity (NSCLC)
Head-to-head
mut-KRAS IC50 19 μM vs wt-KRAS 69 μM (3.6-fold); PHT-7.10 2.5-fold
Mutant-selective growth inhibition context; supports cell panel discrimination.
17 NSCLC lines, 3D soft agarose; selectivity window varies by analog.
Mutant KRAS NSCLC 3D Spheroid Growth

In Vivo Efficacy in Mutant KRAS Xenografts

PHT-7.3 administered at 200 mg/kg intraperitoneally daily for 20 days produced significant tumor growth inhibition in mutant KRAS A549 (G12S) and H441 (G12V) NSCLC xenograft models [1]. Critically, the same dosing regimen produced no detectable antitumor effect in wild-type KRAS H1975 NSCLC xenografts over 21 days of treatment [1]. This in vivo mutant-selective profile contrasts with clinically approved MEK inhibitors such as trametinib, which inhibit both mutant and wild-type KRAS-driven signaling indiscriminately.

Xenograft Tumor Growth Inhibition
Model-response context
Significant growth inhibition (P
Reported in vivo mutant-selective response; endpoint context for model studies.
200 mg/kg ip daily, nu/nu mice; 20-21 days; n=10.
Plasma Half-Life (Mouse)
Head-to-head
PHT-7.3 t½β 260 min (vs 3 min PHT-7.0, 34 min PHT-7.10)
Extended half-life supports sustained target engagement in chronic models.
10 mg/kg ip; clearance 133 mL/min/kg.
Combination Activity (Xenograft)
Head-to-head
+ erlotinib or trametinib enhanced tumor inhibition vs monotherapy (P
Reported combination endpoint context; supports vertical blockade studies.
A549 xenografts; 200 mg/kg ip + erlotinib 75 mg/kg po or trametinib 0.3 mg/kg po.
Mechanism: CNK1-KRAS Disruption
Cross-study comparable
FLIM-FRET: PHT-7.3 reverses CNK1-KRAS colocalization signal
Orthogonal scaffold disruption; distinct from direct KRAS inhibitors.
Live-cell imaging; downstream Raf/MEK/ERK, Rho, RalA/B inhibition.
Xenograft In Vivo Efficacy Mutant KRAS

Pharmacokinetic Profile Across Analogs

Following intraperitoneal administration at 10 mg/kg in mice, PHT-7.3 demonstrated a terminal elimination half-life (t½β) of 260 minutes, representing an 87-fold improvement over PHT-7.0 (t½β = 3 minutes) and a 7.6-fold improvement over PHT-7.10 (t½β = 34 minutes) [1]. The clearance rate of PHT-7.3 (Cl = 133 mL/min/kg) was substantially lower than PHT-7.10 (Cl = 28 mL/min/kg) but higher than the undetectable clearance of PHT-7.0 [1].

Plasma Half-Life (Mouse)
Head-to-head
PHT-7.3 t½β 260 min (vs 3 min PHT-7.0, 34 min PHT-7.10)
Extended half-life supports sustained target engagement in chronic models.
10 mg/kg ip; clearance 133 mL/min/kg.
Pharmacokinetics Half-Life Clearance

Combination Therapy with EGFR and MEK Inhibitors

PHT-7.3 demonstrated enhanced antitumor activity when combined with the EGFR inhibitor erlotinib or the MEK inhibitor trametinib in A549 mutant KRAS NSCLC xenografts [1]. The combination of PHT-7.3 (200 mg/kg ip) with erlotinib (75 mg/kg po) produced statistically significant greater tumor growth inhibition than either agent alone over 8 days of treatment (P < 0.05) [1]. Similarly, combination with trametinib (0.3 mg/kg po) over 20 days enhanced antitumor efficacy compared to monotherapy [1]. This combination benefit is not observed with PHT-7.0 or PHT-7.10, which lack sufficient in vivo exposure for combination studies.

Combination Activity (Xenograft)
Head-to-head
+ erlotinib or trametinib enhanced tumor inhibition vs monotherapy (P
Reported combination endpoint context; supports vertical blockade studies.
A549 xenografts; 200 mg/kg ip + erlotinib 75 mg/kg po or trametinib 0.3 mg/kg po.
Mechanism: CNK1-KRAS Disruption
Cross-study comparable
FLIM-FRET: PHT-7.3 reverses CNK1-KRAS colocalization signal
Orthogonal scaffold disruption; distinct from direct KRAS inhibitors.
Live-cell imaging; downstream Raf/MEK/ERK, Rho, RalA/B inhibition.
Combination Therapy Erlotinib Trametinib

CNK1-KRAS Membrane Colocalization Disruption

Unlike direct KRAS inhibitors (e.g., sotorasib, adagrasib) that target specific KRAS G12C mutations, PHT-7.3 operates via a distinct scaffold protein mechanism, binding the CNK1 PH domain and preventing its membrane colocalization with mutant KRAS [1]. Fluorescence lifetime imaging microscopy (FLIM) studies demonstrated that both PHT-7.3 and the less potent analog PHT-7.0 reversed the shortened fluorescence lifetime of CNK1-KRAS FRET pairs, indicating disruption of the protein-protein interaction [1]. This mechanism is orthogonal to direct RAS inhibitors, offering a complementary approach for studying KRAS signaling dependencies.

Mechanism: CNK1-KRAS Disruption
Cross-study comparable
FLIM-FRET: PHT-7.3 reverses CNK1-KRAS colocalization signal
Orthogonal scaffold disruption; distinct from direct KRAS inhibitors.
Live-cell imaging; downstream Raf/MEK/ERK, Rho, RalA/B inhibition.
Scaffold Protein Inhibition Membrane Localization FLIM-FRET

PHT-7.3 Validated Application Scenarios


Mutant KRAS Selectivity Profiling in Isogenic Cell Panels

Use PHT-7.3 to establish KRAS mutational status-dependent growth inhibition in isogenic or panel-based cancer cell studies. Based on demonstrated 3.6-fold selectivity for mutant KRAS over wild-type KRAS NSCLC cells in 3D spheroid assays [1], PHT-7.3 serves as a reliable chemical probe for distinguishing mutant KRAS-driven growth dependencies from general cytotoxicity. Researchers should validate target engagement via SPR or cellular thermal shift assays (CETSA) using the reported Kd of 4.7 μM as a benchmark [1].

In Vivo Mutant KRAS Xenograft Efficacy Studies

Employ PHT-7.3 in mutant KRAS NSCLC xenograft models (A549 G12S or H441 G12V) at 200 mg/kg ip daily to achieve cytostatic tumor growth inhibition [2]. Include wild-type KRAS xenograft controls (e.g., H1975) to confirm mutational selectivity in vivo. Given the 260-minute plasma half-life [1], once-daily dosing is sufficient for sustained target coverage. Researchers should note that PHT-7.3 exhibits cytostatic rather than cytotoxic activity, making it suitable for long-term dosing regimens and combination studies.

Combination Therapy Assessment with EGFR or MEK Inhibitors

Investigate vertical pathway blockade strategies by combining PHT-7.3 (200 mg/kg ip) with erlotinib (75 mg/kg po) or trametinib (0.3 mg/kg po) in mutant KRAS xenograft models [3]. The demonstrated combination benefit (P < 0.05) supports the hypothesis that CNK1 scaffold inhibition sensitizes mutant KRAS tumors to EGFR and MEK inhibition. Researchers should include appropriate monotherapy arms and assess downstream signaling inhibition (p-ERK, RalA/B, Rho) via Western blot at 4 and 24 hours post-dose [2].

CNK1 Scaffold Function Dissection by Chemical Biology

Utilize PHT-7.3 as a tool compound to dissect the scaffolding function of CNK1 independent of its expression level. Since CRISPR knockout of CNK1 is lethal in mutant KRAS cells [4], pharmacological inhibition with PHT-7.3 provides a reversible and titratable alternative for studying acute CNK1 functional blockade. Researchers can compare PHT-7.3 effects with siRNA-mediated CNK1 knockdown to distinguish scaffold-dependent from expression-dependent phenotypes. Include PHT-7.0 or PHT-7.10 as negative control compounds with weaker binding affinity [1].

Application
Selection Property
Validation Focus
Mutant KRAS Selectivity Profiling
Cell-panel selectivity context; target engagement benchmark
Confirm mutant-selective growth inhibition in 3D spheroid models
In Vivo Xenograft Model Studies
In vivo mutant-selective response profile; extended exposure half-life
Validate tumor growth inhibition in mut-KRAS vs wt-KRAS xenografts
Combination Pathway Blockade Research
Combination endpoint response context; vertical blockade synergy screening
Verify enhanced activity with EGFR/MEK inhibitor co-treatment
CNK1 Scaffold Function Dissection
Reversible pharmacological CNK1 inhibition; titratable target engagement
Compare acute inhibition vs siRNA knockdown phenotypes

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